3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole CAS number
3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole CAS number
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole and its Analogs
Foreword: Navigating the Landscape of Novel Heterocycles
In the dynamic field of medicinal chemistry and drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The 1,2,4-triazole ring system, in particular, has garnered significant attention due to its remarkable versatility as a pharmacophore, appearing in a wide array of approved drugs.[1][2][3][4] This guide focuses on a specific, yet potentially significant, derivative: 3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole .
The 1,2,4-Triazole Core: A Privileged Scaffold in Medicinal Chemistry
The 1,2,4-triazole is a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms.[2][4] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it a highly "privileged" structure in drug design. The introduction of an ethyl group at the 3-position and a trifluoroethyl group at the 5-position creates an asymmetric molecule with distinct lipophilic and electron-withdrawing domains, offering a compelling profile for molecular recognition and interaction with biological targets.
The trifluoromethyl group or related fluoroalkyl moieties are of particular interest as they can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability.
Synthetic Strategies for 3,5-Disubstituted-1,2,4-Triazoles
The synthesis of the 1,2,4-triazole ring is well-established, with several named reactions providing reliable routes to this scaffold.[5][6][7] The challenge in synthesizing 3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole lies in the regioselective construction of the asymmetrically substituted ring.
Pellizzari-Type Reaction Pathway
One of the most direct and classical approaches is a variation of the Pellizzari reaction, which involves the condensation of an acyl hydrazide with an amide or related derivative.[5] To achieve the desired substitution pattern, one could envision a reaction between propionyl hydrazide and a 3,3,3-trifluoropropionamide derivative.
Experimental Protocol: Proposed Synthesis via Modified Pellizzari Reaction
Objective: To synthesize 3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole.
Methodology:
-
Preparation of Propionyl Hydrazide:
-
To a solution of ethyl propionate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield crude propionyl hydrazide, which can be purified by recrystallization.
-
-
Preparation of 3,3,3-Trifluoropropionamide:
-
This reagent can be prepared from 3,3,3-trifluoropropionic acid via activation (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with ammonia.
-
-
Condensation and Cyclization:
-
A mixture of propionyl hydrazide (1.0 eq) and 3,3,3-trifluoropropionamide (1.0 eq) is heated at high temperature (typically 150-200 °C), either neat or in a high-boiling solvent like diphenyl ether.
-
Alternatively, the reaction can be promoted by a dehydrating agent or under microwave irradiation to reduce reaction times and potentially improve yields.[7]
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, and the crude product is purified by column chromatography on silica gel.
-
Causality and Self-Validation: The success of this reaction hinges on the thermal condensation and subsequent intramolecular cyclization with the elimination of water. The protocol includes monitoring by chromatography at each step to validate the formation of intermediates and the final product. The final structure must be confirmed by comprehensive spectroscopic analysis.
Einhorn-Brunner Reaction and Analogs
The Einhorn-Brunner reaction provides an alternative route through the condensation of a hydrazine with a diacylamine.[5] More modern approaches often utilize more reactive intermediates. A plausible strategy involves the reaction of a hydrazide with an imidate or an N-acylimidate.
Diagram: Proposed Synthetic Workflow
Caption: Proposed synthetic routes to the target compound.
Physicochemical Properties and Spectroscopic Characterization
The expected properties of 3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole are extrapolated from its structure and data from similar compounds.[8][9]
Data Table: Predicted and Comparative Physicochemical Properties
| Property | Predicted Value for Target Compound | Reference Compound: 3-(Propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole[8] |
| Molecular Formula | C6H8F3N3 | C7H10F3N3 |
| Molecular Weight | 179.14 g/mol | 193.17 g/mol |
| XLogP3 (Predicted) | ~1.5 - 2.0 | Not available, but expected to be slightly higher due to the larger alkyl group |
| Hydrogen Bond Donors | 1 (N-H) | 1 (N-H) |
| Hydrogen Bond Acceptors | 3 (Ring Nitrogens) | 3 (Ring Nitrogens) |
| pKa (Predicted) | ~9-10 for N-H deprotonation; ~2-3 for ring protonation | Similar range expected |
Spectroscopic Signatures for Structural Validation:
-
¹H NMR: Expected signals would include a triplet and quartet for the ethyl group, a quartet for the trifluoroethyl methylene group (coupled to the fluorine atoms), and a broad singlet for the N-H proton.
-
¹³C NMR: Distinct signals for the two carbons of the ethyl group, the two carbons of the trifluoroethyl group (with the CF3 carbon showing a characteristic quartet due to C-F coupling), and the two aromatic carbons of the triazole ring.
-
¹⁹F NMR: A singlet at a chemical shift characteristic of a CF3 group adjacent to a methylene group.
-
Mass Spectrometry (MS): A clear molecular ion peak (M+H)⁺ at m/z 180.07 would confirm the molecular weight.
-
Infrared (IR) Spectroscopy: A broad N-H stretching band around 3100-3300 cm⁻¹, C-H stretching bands below 3000 cm⁻¹, and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.
Potential Applications in Drug Discovery and Agrochemicals
The 1,2,4-triazole scaffold is a cornerstone of many biologically active compounds.[3][10] The specific combination of an ethyl and a trifluoroethyl group suggests several promising avenues for research.
-
Antifungal Agents: Many leading antifungal drugs, such as fluconazole and itraconazole, are based on the triazole scaffold.[1][2] The lipophilic nature and metabolic stability conferred by the substituents could lead to new antifungal candidates.
-
Anticancer Activity: Triazole derivatives have been investigated for their anticancer properties, acting through various mechanisms.[3]
-
Anti-Inflammatory and Analgesic Agents: A significant body of research has demonstrated the potential of 1,2,4-triazole derivatives as anti-inflammatory and analgesic compounds.[10]
-
Agrochemicals: The triazole structure is also prevalent in fungicides and plant growth regulators used in agriculture.
Diagram: Application Workflow
Caption: A logical workflow from compound synthesis to candidate development.
Conclusion and Future Directions
While 3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole may be a novel chemical entity, its core structure is rooted in a rich history of medicinal chemistry. The synthetic pathways outlined in this guide, based on established and reliable methodologies, provide a clear roadmap for its creation and purification. The predictive data on its physicochemical properties and the known biological activities of its analogs strongly suggest that this compound is a worthwhile target for synthesis and screening in drug discovery and agrochemical research programs. Future work should focus on the practical synthesis, full spectroscopic characterization, and subsequent evaluation in a battery of biological assays to unlock its therapeutic or commercial potential.
References
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
-
SYNTHETIC FEATURES OF NEW 1,2,4-TRIAZOLE DERIVATIVES. SWorldJournal. [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Der Pharma Chemica. [Link]
-
3-amino-5-mercapto-1,2,4-triazole, 16691-43-3. The Good Scents Company. [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). [Link]
-
1,2,4-Triazole. Wikipedia. [Link]
-
Application of triazoles in the structural modification of natural products. PMC. [Link]
-
(3-(4-chlorophenyl)-5-(2,2,2-trifluoroethylthio)-1H-1,2,4-triazol-1-yl)(piperidin-1-yl)methanone. PubChem. [Link]
-
Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. MDPI. [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]
-
(E)-3-fluoro-2-[[4-[2-methyl-5-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]phenoxy]methyl]prop-2-en-1-amine. PubChem. [Link]
-
Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 3. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. chemscene.com [chemscene.com]
- 9. 3-(Trifluoromethyl)-1H-1,2,4-triazole | 60406-75-9 [sigmaaldrich.com]
- 10. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
